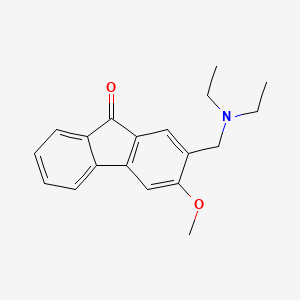
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- is an organic compound with the molecular formula C19H21NO2 It is a derivative of fluorenone, characterized by the presence of a diethylamino group and a methoxy group attached to the fluorenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- typically involves multi-step organic reactions. One common method is the palladium-catalyzed carbonylative reaction. This method involves the use of phenylboronic acid, a palladium catalyst, and carbon monoxide under controlled conditions to form the fluorenone core . The reaction is carried out in an inert atmosphere, often using toluene as a solvent and sodium as a drying agent. The progress of the reaction is monitored using thin-layer chromatography, and the final product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Industrial methods also emphasize the recycling of solvents and catalysts to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.
Substitution: The diethylamino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone quinones, while reduction can produce fluorenol derivatives.
科学研究应用
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: In materials science, it is used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group can enhance the compound’s ability to interact with biological membranes, while the methoxy group may influence its electronic properties. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
9-Fluorenone: A simpler derivative of fluorenone without the diethylamino and methoxy groups.
2-Methoxy-fluoren-9-one: Similar to Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- but lacks the diethylamino group.
Uniqueness
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- is unique due to the presence of both diethylamino and methoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential for forming complex molecular structures, making it valuable for various applications.
属性
CAS 编号 |
42839-77-0 |
|---|---|
分子式 |
C19H21NO2 |
分子量 |
295.4 g/mol |
IUPAC 名称 |
2-(diethylaminomethyl)-3-methoxyfluoren-9-one |
InChI |
InChI=1S/C19H21NO2/c1-4-20(5-2)12-13-10-17-16(11-18(13)22-3)14-8-6-7-9-15(14)19(17)21/h6-11H,4-5,12H2,1-3H3 |
InChI 键 |
ASJXUARCQZTTEE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=CC2=C(C=C1OC)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


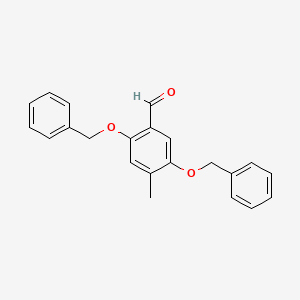

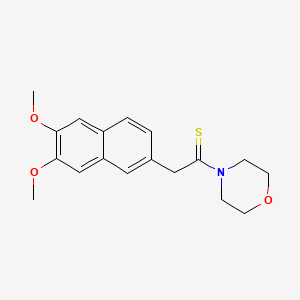
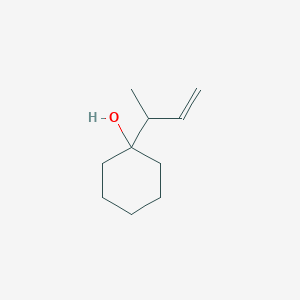
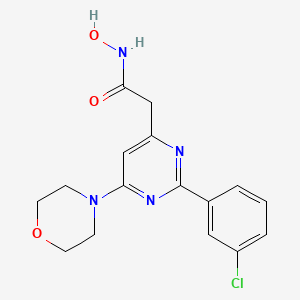
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
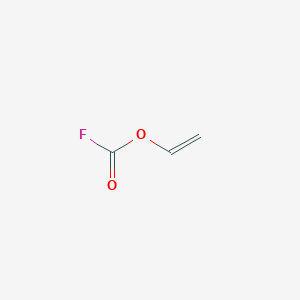

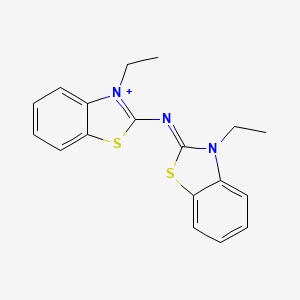
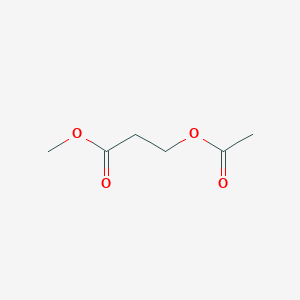

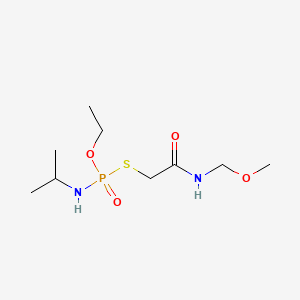
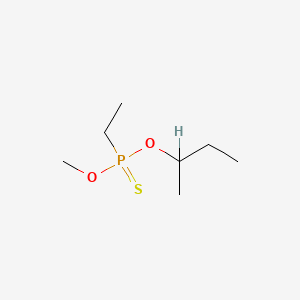
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
